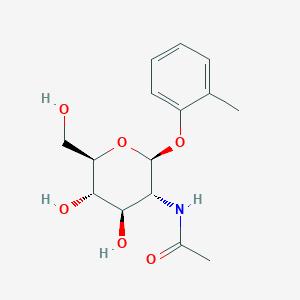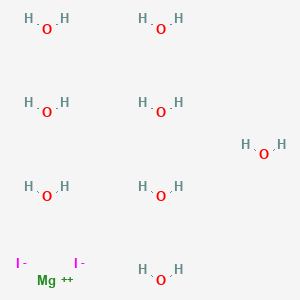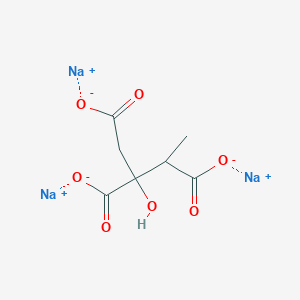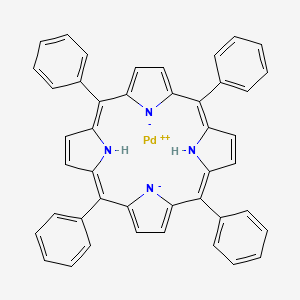
meso-Tetraphenylporphyrin-Pd(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-Tetraphenylporphyrin-Pd(II): is a coordination complex where palladium(II) is centrally coordinated to a meso-tetraphenylporphyrin ligand. This compound is part of the broader class of metalloporphyrins, which are known for their extensive applications in various fields due to their unique chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetraphenylporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions, followed by the insertion of palladium(II) into the porphyrin ring. This can be achieved through a reaction with palladium(II) chloride in a suitable solvent such as chloroform or dichloromethane .
Industrial Production Methods: While specific industrial production methods for meso-tetraphenylporphyrin-Pd(II) are not extensively documented, the general approach involves large-scale synthesis of the porphyrin ligand followed by metal insertion. This process can be optimized for higher yields and purity through controlled reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: meso-Tetraphenylporphyrin-Pd(II) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the central palladium ion.
Reduction: Reduction reactions can also occur, altering the oxidation state of the palladium center.
Substitution: Ligand substitution reactions are common, where different ligands can replace the coordinated groups around the palladium center
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using various nucleophiles or electrophiles under controlled conditions
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while substitution reactions can produce a variety of palladium complexes with different ligands .
Aplicaciones Científicas De Investigación
meso-Tetraphenylporphyrin-Pd(II) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of meso-tetraphenylporphyrin-Pd(II) involves the central palladium ion, which can facilitate various chemical transformations. The palladium center can undergo changes in oxidation state, allowing it to participate in redox reactions. Additionally, the porphyrin ligand can absorb light and transfer energy to the palladium center, enabling photochemical reactions .
Comparación Con Compuestos Similares
- meso-Tetraphenylporphyrin-Zn(II)
- meso-Tetraphenylporphyrin-Cu(II)
- meso-Tetraphenylporphyrin-Ni(II)
Comparison: meso-Tetraphenylporphyrin-Pd(II) is unique due to the specific properties imparted by the palladium ion. Compared to its zinc, copper, and nickel counterparts, the palladium complex exhibits distinct catalytic activities and photophysical properties. For instance, palladium complexes are often more effective in catalysis due to the versatile oxidation states of palladium .
Propiedades
Fórmula molecular |
C44H30N4Pd |
|---|---|
Peso molecular |
721.2 g/mol |
Nombre IUPAC |
palladium(2+);(1Z,4Z,10Z,14Z)-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H30N4.Pd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q-2;+2/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40-; |
Clave InChI |
FOPWBWCZZPTBRA-QPDCLQQUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C/2=C\3/N/C(=C(\C4=CC=C([N-]4)/C(=C/5\N/C(=C(\C6=CC=C2[N-]6)/C7=CC=CC=C7)/C=C5)/C8=CC=CC=C8)/C9=CC=CC=C9)/C=C3.[Pd+2] |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=C(C6=CC=C2[N-]6)C7=CC=CC=C7)N5)C8=CC=CC=C8)C9=CC=CC=C9)N3.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
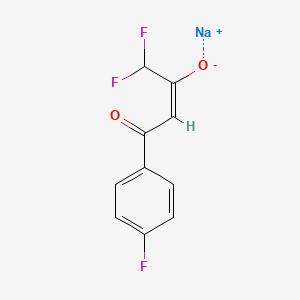
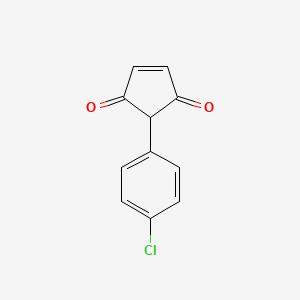

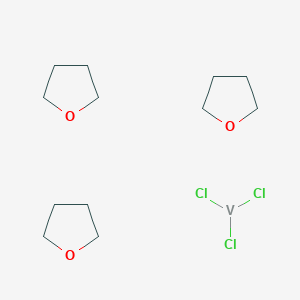
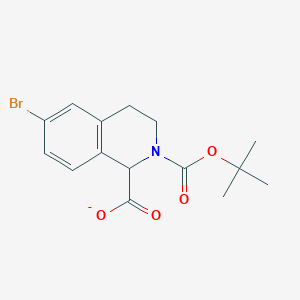
![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)
![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)
